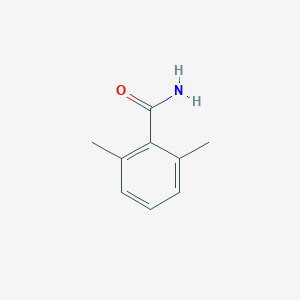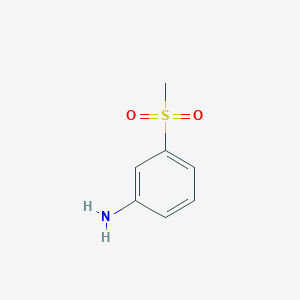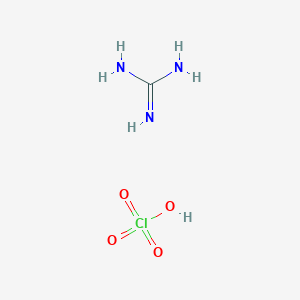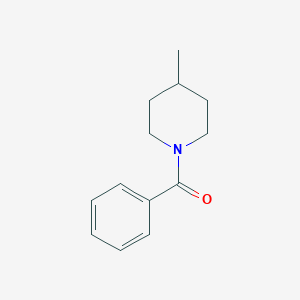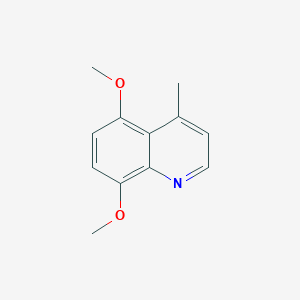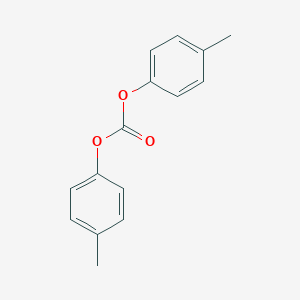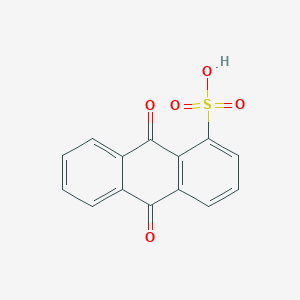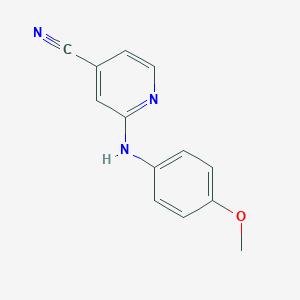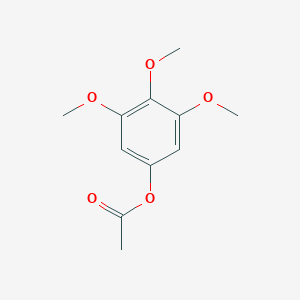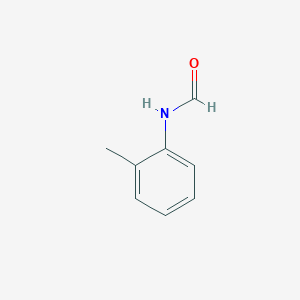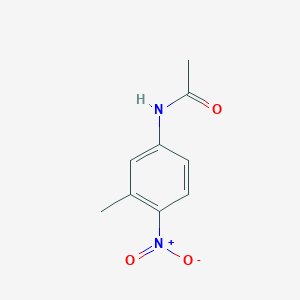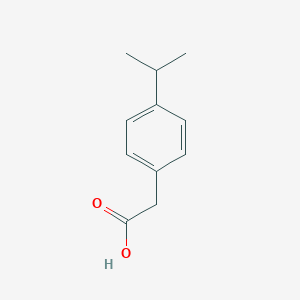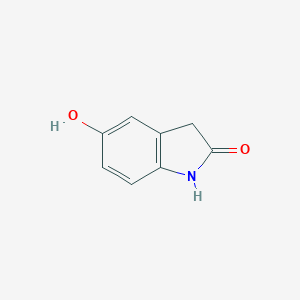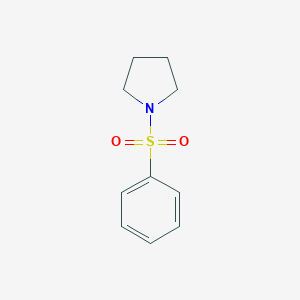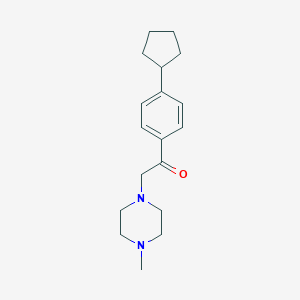
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone, also known as CPP or CPP-109, is a novel compound that has been extensively studied for its potential use in treating addiction disorders. CPP is a derivative of the opioid receptor antagonist ketamine, and it has been found to be effective in reducing drug-seeking behavior in preclinical studies. In
Mécanisme D'action
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a key role in learning and memory processes. By blocking the NMDA receptor, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce the reinforcing effects of drugs of abuse and prevent relapse. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone also acts on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and motivation processes.
Effets Biochimiques Et Physiologiques
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to increase the number of dendritic spines, which are small protrusions on the surface of neurons that are involved in synaptic communication. These effects suggest that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone may have neuroprotective and neuroplasticity-promoting properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is that it has a relatively long half-life, which allows for less frequent dosing in animal studies. However, one limitation is that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can have sedative effects at high doses, which can confound behavioral experiments. Additionally, 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
For research on 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone include the development of more potent and selective NMDA receptor antagonists, as well as the investigation of its potential for the treatment of other addiction disorders.
Méthodes De Synthèse
The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone involves the reaction of 4-cyclopentylbenzaldehyde with 4-methylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone. The synthesis of 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone is relatively straightforward and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has been extensively studied for its potential use in treating addiction disorders, particularly cocaine and nicotine addiction. Preclinical studies have shown that 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone can reduce drug-seeking behavior and relapse in animal models of addiction. 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone has also been found to enhance extinction learning, which is the process by which an individual learns to suppress a previously learned behavior. This makes 1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone a promising candidate for the treatment of addiction disorders.
Propriétés
Numéro CAS |
19909-06-9 |
|---|---|
Nom du produit |
1-(4-Cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
Formule moléculaire |
C18H26N2O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1-(4-cyclopentylphenyl)-2-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O/c1-19-10-12-20(13-11-19)14-18(21)17-8-6-16(7-9-17)15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3 |
Clé InChI |
LBQKSSNZFPMEQF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
SMILES canonique |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



